

Technical Guide: 4-Chloro-N-(3-hydroxyphenyl)benzamide (CAS 70489-14-4)

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Compound of Interest

Compound Name: 4-Chloro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B7764244

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Core Identity & Applications in Drug Discovery

Executive Summary

4-Chloro-N-(3-hydroxyphenyl)benzamide is a substituted benzanilide characterized by a 4-chlorobenzoyl moiety linked to a 3-hydroxyaniline (m-aminophenol) core.^[1] As a "privileged structure" in drug design, it occupies a strategic chemical space between simple salicylanilides (often uncoupling agents) and complex kinase inhibitors.

This compound is primarily utilized as:

- A Lead Scaffold: For developing TRPM8 antagonists and antimicrobial agents where the 3-hydroxy group serves as a hydrogen bond donor/acceptor or a site for O-alkylation.
- A Synthetic Intermediate: In the construction of complex biaryl ethers via O-arylation or O-alkylation.
- A Metabolic Reference Standard: For studying the oxidative metabolism of chlorobenzamide-based agrochemicals and pharmaceuticals.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The physicochemical properties of CAS 70489-14-4 dictate its solubility profile and bioavailability. The presence of the phenolic hydroxyl group (pKa ~9.8) and the lipophilic chlorobenzoyl group creates an amphiphilic character suitable for membrane interaction.

Table 1: Physicochemical Specifications

Property	Value	biological Implication
CAS Number	70489-14-4	Unique identifier for regulatory tracking.
IUPAC Name	4-Chloro-N-(3-hydroxyphenyl)benzamide	Standard nomenclature.
Synonyms	4-Chloro-3'-hydroxybenzanilide; N-(3-Hydroxyphenyl)-4-chlorobenzamide	Alternative search terms in literature.
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂	-
Molecular Weight	247.68 g/mol	Fragment-like (<300 Da), ideal for hit-to-lead optimization.
cLogP (Est.)	3.1 ± 0.4	Lipophilic; likely to cross blood-brain barrier (BBB) unless ionized.
pKa (Acidic)	~9.78 (Phenolic OH)	Ionized at basic pH; neutral at physiological pH (7.4).
H-Bond Donors	2 (Amide NH, Phenol OH)	Critical for receptor binding (e.g., TRP channels).
H-Bond Acceptors	2 (Amide C=O, Phenol O)	Facilitates water solubility and target interaction.
Solubility	DMSO (>20 mg/mL), Ethanol; Water (<0.1 mg/mL)	Requires organic co-solvents for biological assays.

Synthesis & Production Methodologies

The synthesis of **4-Chloro-N-(3-hydroxyphenyl)benzamide** follows a classic Schotten-Baumann acylation or a catalyzed amidation. The choice of method depends on scale and required purity.

Method A: Acyl Chloride Route (Standard Laboratory Scale)

This method utilizes 4-chlorobenzoyl chloride and 3-aminophenol. The reaction is driven by a base (pyridine or triethylamine) to scavenge the HCl byproduct.

Reaction Scheme:

Protocol 1: Step-by-Step Synthesis

- Preparation: Dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under nitrogen atmosphere.
- Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) to the solution. Cool to 0°C.
- Acylation: Dropwise add 4-chlorobenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent O-acylation (ester formation).
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
- Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally Brine.
- Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

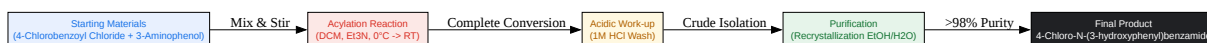
Method B: Direct Amide Coupling (Green Chemistry / High Throughput)

Using a coupling reagent (HATU or EDC) with 4-chlorobenzoic acid avoids the use of unstable acid chlorides and minimizes side reactions.

Protocol 2: EDC Coupling

- Mix 4-chlorobenzoic acid (1.0 eq), 3-aminophenol (1.0 eq), and EDC·HCl (1.1 eq) in DMF.
- Add HOBt (1.1 eq) and DIPEA (2.0 eq).
- Stir at RT for 12 hours.
- Precipitate product by adding ice-cold water; filter and wash.

Visualization: Synthesis Workflow



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Caption: Figure 1. Standard synthetic pathway for CAS 70489-14-4 via acyl chloride amidation.

Biological Applications & Mechanism of Action

While CAS 70489-14-4 acts as a specific chemical entity, its biological activity is best understood through the Structure-Activity Relationship (SAR) of the benzanilide class.

TRP Channel Modulation (TRPM8 / TRPV1)

Benzanilides are a dominant scaffold in the design of Transient Receptor Potential (TRP) channel modulators.

- Mechanism: The amide linker mimics the peptide bond, while the lipophilic 4-chlorophenyl group occupies the hydrophobic pocket of the TRP channel (e.g., the S1-S4 transmembrane domain).
- Role of 3-OH: The hydroxyl group at the 3-position of the aniline ring acts as a critical H-bond donor/acceptor, often interacting with residues like Tyr745 in TRPM8 or similar residues

in TRPV1.

- Application: Analogs of this compound are investigated for treating neuropathic pain and cold allodynia.

Antimicrobial & Fungicidal Activity

This compound shares structural homology with Flutolanil (a succinate dehydrogenase inhibitor) and Salicylanilides.

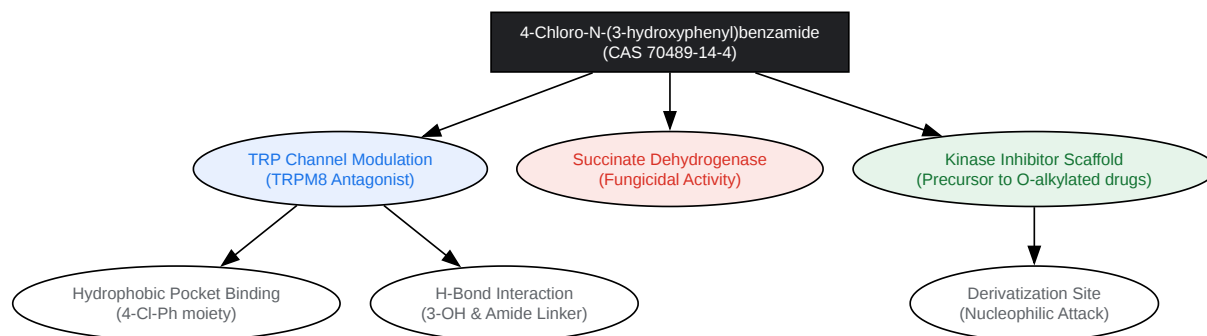
- Target: Potential inhibition of Succinate Dehydrogenase (Complex II) in fungal pathogens.
- Mechanism: Disruption of the electron transport chain by competing with ubiquinone at the Qp site.
- SAR Insight: The 3-hydroxy group enhances water solubility compared to purely lipophilic fungicides, potentially altering systemic distribution in plant or animal models.

Synthetic Scaffold for Kinase Inhibitors

The 3-hydroxy group is a versatile "handle" for further derivatization.

- O-Alkylation: Reacting the 3-OH with alkyl halides allows the introduction of solubilizing groups (e.g., morpholine ethoxy) to create multi-targeted kinase inhibitors (similar to the structure of Gefitinib or Sorafenib side chains).

Visualization: Biological Interaction Pathways



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Caption: Figure 2. Potential biological targets and mechanistic interactions of the benzamide scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 70489-14-4 must be validated using the following analytical parameters.

Spectral Data (Expected)

- ^1H NMR (400 MHz, DMSO-d_6):
 - δ 10.20 (s, 1H, NH amide)
 - δ 9.45 (s, 1H, OH phenol)
 - δ 7.95 (d, $J=8.5$ Hz, 2H, H-2',6' benzoyl)
 - δ 7.60 (d, $J=8.5$ Hz, 2H, H-3',5' benzoyl)
 - δ 7.35 (t, 1H, H-2 aniline)
 - δ 7.10 (m, 2H, H-4,6 aniline)

- δ 6.50 (d, 1H, H-5 aniline)
- MS (ESI):m/z Calculated for $C_{13}H_{10}ClNO_2$ [M+H]⁺: 248.05. Found: 248.1.
- IR (KBr): 3350 cm^{-1} (OH stretch), 3280 cm^{-1} (NH stretch), 1650 cm^{-1} (C=O Amide I).

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

- Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).
- Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Inhalation: Use within a chemical fume hood to avoid dust inhalation.
- Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, protected from light and moisture.

References

- Sigma-Aldrich. (2024). Product Specification: 4-Chloro-3'-hydroxybenzanilide (AldrichCPR).
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Sources

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